An In-depth Technical Guide to Dothiepin-d3: Chemical Structure and Properties
An In-depth Technical Guide to Dothiepin-d3: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dothiepin-d3 is the deuterated analog of Dothiepin, a tricyclic antidepressant (TCA). This document provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Dothiepin-d3. It includes a detailed summary of its physicochemical characteristics, a plausible synthetic route, and an in-depth look at its mechanism of action, including receptor binding affinities and downstream signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, providing the foundational knowledge necessary for the application of Dothiepin-d3 in scientific research.
Chemical Identity and Physicochemical Properties
Dothiepin-d3, also known as Dosulepin-d3, is a stable isotope-labeled version of the tricyclic antidepressant Dothiepin. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for pharmacokinetic and metabolic studies of Dothiepin.
Chemical Structure
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IUPAC Name: 3-(6H-dibenzo[b,e]thiepin-11-ylidene)-N,N-di(methyl-d3)propan-1-amine
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Synonyms: Dosulepin-d3, N,N-(Dimethyl-d3)-dibenzo[b,e]thiepin-11(6H),γ-propylamine-d3[1][2]
Physicochemical Properties
The physicochemical properties of Dothiepin-d3 are expected to be very similar to those of its non-deuterated counterpart, Dothiepin.
| Property | Value | Reference |
| Appearance | Pale Yellow Semi-Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
| Shipping Conditions | Ambient | [1] |
| Isotopic Purity | ≥98% (typical for deuterated standards) | [3][4] |
Synthesis and Manufacturing
A plausible synthetic route for Dothiepin-d3 involves a Grignard reaction, adapting the established synthesis of Dothiepin. The key step is the introduction of the deuterated N,N-dimethylpropyl group.
Synthesis of Deuterated Precursor: N,N-(dimethyl-d3)propylamine
The synthesis of the deuterated precursor can be achieved through various methods. One potential route involves the reaction of a suitable propyl amine derivative with a deuterated methyl source, such as deuterated methyl iodide (CD₃I).
Synthesis of Dothiepin-d3
A general method for the synthesis of Dothiepin involves the reaction of 3-(N,N-dimethylamino)propylmagnesium chloride with 6H,11H-dibenzo[b,e]thiepin-11-one, followed by dehydration. For the synthesis of Dothiepin-d3, the deuterated Grignard reagent, 3-(N,N-(dimethyl-d3)amino)propylmagnesium chloride, would be used.
Experimental Workflow for Dothiepin Synthesis (Adaptable for Dothiepin-d3)
Caption: A generalized workflow for the synthesis of Dothiepin-d3 via a Grignard reaction.
Pharmacological Properties
The pharmacological properties of Dothiepin-d3 are presumed to be identical to those of Dothiepin, as deuterium substitution is not expected to alter the mechanism of action. Dothiepin is a tricyclic antidepressant that exerts its effects through the modulation of several neurotransmitter systems.
Mechanism of Action
The primary mechanism of action of Dothiepin is the inhibition of the reuptake of serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine (NE) from the synaptic cleft.[5][6] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission. Additionally, Dothiepin acts as an antagonist at several other receptors, contributing to its therapeutic effects and side-effect profile.[5][6]
Receptor Binding Profile
| Target | Ki (nM) | Receptor Type | Reference |
| Serotonin Transporter (SERT) | 2.8 x 10³ (IC50) | Transporter | [7] |
| Norepinephrine Transporter (NET) | - | Transporter | - |
| Dopamine Transporter (DAT) | - | Transporter | - |
| Histamine H1 Receptor | - | GPCR | - |
| Muscarinic M1 Receptor | - | GPCR | - |
| Muscarinic M2 Receptor | - | GPCR | - |
| Muscarinic M3 Receptor | - | GPCR | - |
| Muscarinic M4 Receptor | - | GPCR | - |
| Muscarinic M5 Receptor | - | GPCR | - |
| α1-Adrenergic Receptor | - | GPCR | - |
| α2-Adrenergic Receptor | - | GPCR | - |
Note: A comprehensive and consistent set of Ki values for Dothiepin across all listed receptors is not available in the public domain. The IC50 value for SERT is provided as an indicator of its affinity.
Downstream Signaling Pathways
Dothiepin's antagonism of G-protein coupled receptors (GPCRs) such as the 5-HT2A, histamine H1, muscarinic M1, and α1-adrenergic receptors leads to the inhibition of their respective downstream signaling cascades. These receptors are primarily coupled to the Gq/11 family of G-proteins.
Caption: A typical workflow for determining the Ki of a compound using a radioligand binding assay.
Detailed Methodology:
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Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
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Assay Buffer: Use an appropriate buffer system to maintain pH and ionic strength.
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Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (with a known dissociation constant, Kd), and varying concentrations of Dothiepin. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).
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Equilibrium: Incubate the plates at a specific temperature for a sufficient time to reach binding equilibrium.
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Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
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Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the concentration of Dothiepin that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5][8]
Conclusion
Dothiepin-d3 is a valuable tool for researchers in pharmacology and drug development. Its stable isotope labeling allows for precise quantification in complex biological matrices, facilitating detailed pharmacokinetic and metabolic studies of Dothiepin. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic approach, and its pharmacological profile. The provided experimental protocols and diagrams offer a practical framework for its application in research settings. Further investigation to fully characterize the receptor binding profile of Dothiepin with a comprehensive set of Ki values would be beneficial for a more complete understanding of its polypharmacology.
References
- 1. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A heterotrimeric G protein complex couples the muscarinic m1 receptor to phospholipase C-beta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. SMPDB [smpdb.ca]
- 7. PathWhiz [pathbank.org]
- 8. giffordbioscience.com [giffordbioscience.com]
